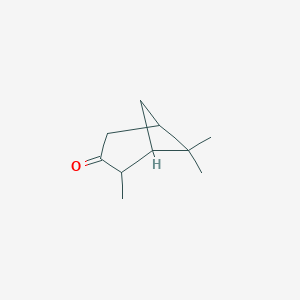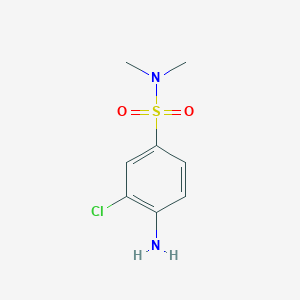![molecular formula C11H10O3S B099611 Methyl 3-methoxybenzo[b]thiophene-3-carboxylate CAS No. 19354-51-9](/img/structure/B99611.png)
Methyl 3-methoxybenzo[b]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methoxybenzo[b]thiophene-3-carboxylate is a chemical compound that has been studied extensively in the field of medicinal chemistry. It has shown potential in treating a variety of diseases and conditions, including cancer, inflammation, and neurological disorders. In
Mécanisme D'action
The exact mechanism of action of methyl 3-methoxybenzo[b]thiophene-3-carboxylate is not fully understood. However, it is thought to act by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer growth, and neurodegeneration.
Effets Biochimiques Et Physiologiques
Methyl 3-methoxybenzo[b]thiophene-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer growth. It has also been shown to modulate certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cancer growth. Additionally, it has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 3-methoxybenzo[b]thiophene-3-carboxylate in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal models, with few side effects. Additionally, it is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain applications.
Orientations Futures
There are many potential future directions for research on methyl 3-methoxybenzo[b]thiophene-3-carboxylate. One direction could be to further explore its anti-cancer properties, and to investigate its potential as a chemotherapeutic agent. Another direction could be to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies could be done to elucidate its mechanism of action, and to optimize its use in various applications.
Conclusion:
Methyl 3-methoxybenzo[b]thiophene-3-carboxylate is a chemical compound with promising potential in the field of medicinal chemistry. It has shown anti-inflammatory, anti-cancer, and neuroprotective properties, and has relatively low toxicity. While its mechanism of action is not fully understood, there are many potential future directions for research on this compound. Further studies could lead to the development of new treatments for a variety of diseases and conditions.
Méthodes De Synthèse
Methyl 3-methoxybenzo[b]thiophene-3-carboxylate can be synthesized using a variety of methods. One common method is the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 3-bromo-4-methoxybenzo[b]thiophene with methyl 3-bromobenzoate in the presence of a palladium catalyst and a base. Another method involves the reaction of 3-methoxybenzo[b]thiophene-3-carboxylic acid with methanol and a dehydrating agent such as thionyl chloride.
Applications De Recherche Scientifique
Methyl 3-methoxybenzo[b]thiophene-3-carboxylate has shown potential in treating a variety of diseases and conditions. In one study, it was found to have anti-inflammatory and anti-cancer properties. It was shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. In another study, it was found to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
Numéro CAS |
19354-51-9 |
|---|---|
Nom du produit |
Methyl 3-methoxybenzo[b]thiophene-3-carboxylate |
Formule moléculaire |
C11H10O3S |
Poids moléculaire |
224.28 g/mol |
Nom IUPAC |
methyl 3-methoxy-2H-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C11H12O3S/c1-13-10(12)11(14-2)7-15-9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3 |
Clé InChI |
KQZSFMXMFTZNSV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1(CSC2=CC=CC=C21)OC |
SMILES canonique |
COC(=O)C1(CSC2=CC=CC=C21)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



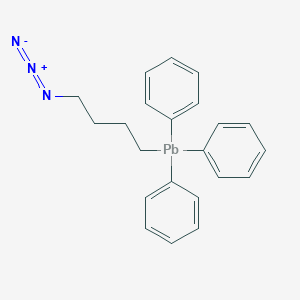
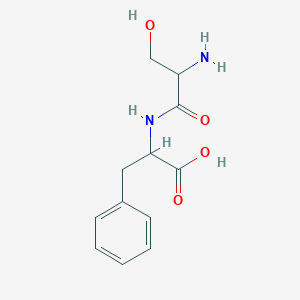
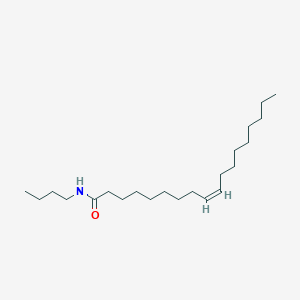
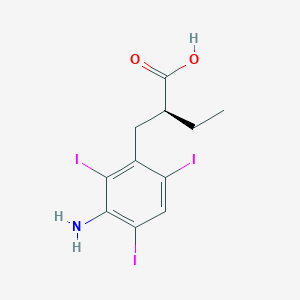
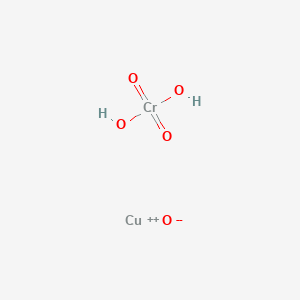
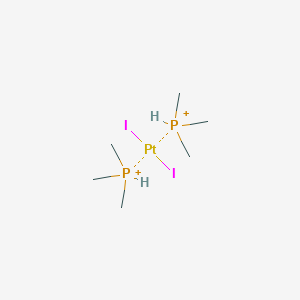
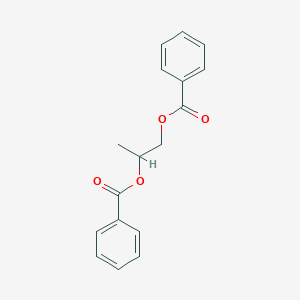
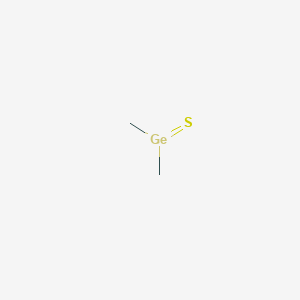
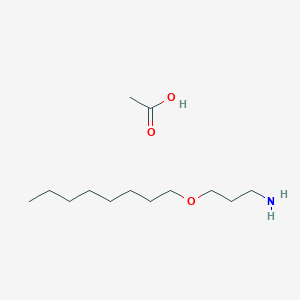

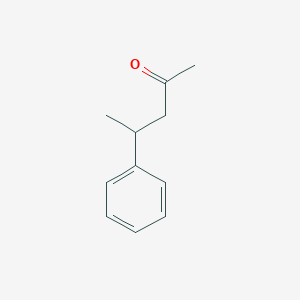
![[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B99552.png)
